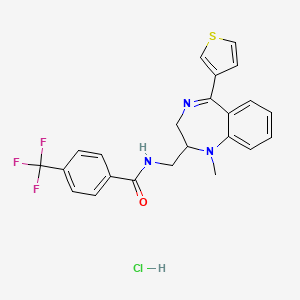

Benzamide, N-((2,3-dihydro-1-methyl-5-(3-thienyl)-1H-1,4-benzodiazepin-2-yl)methyl)-4-(trifluoromethyl)-, monohydrochloride

Beschreibung

This compound is a benzamide derivative with a complex structure featuring a 1,4-benzodiazepine core, a 3-thienyl substituent, and a 4-(trifluoromethyl) group. Key structural elements include:

Eigenschaften

CAS-Nummer |

84671-45-4 |

|---|---|

Molekularformel |

C23H21ClF3N3OS |

Molekulargewicht |

479.9 g/mol |

IUPAC-Name |

N-[(1-methyl-5-thiophen-3-yl-2,3-dihydro-1,4-benzodiazepin-2-yl)methyl]-4-(trifluoromethyl)benzamide;hydrochloride |

InChI |

InChI=1S/C23H20F3N3OS.ClH/c1-29-18(13-28-22(30)15-6-8-17(9-7-15)23(24,25)26)12-27-21(16-10-11-31-14-16)19-4-2-3-5-20(19)29;/h2-11,14,18H,12-13H2,1H3,(H,28,30);1H |

InChI-Schlüssel |

YVTQKIMWVCOOOE-UHFFFAOYSA-N |

Kanonische SMILES |

CN1C(CN=C(C2=CC=CC=C21)C3=CSC=C3)CNC(=O)C4=CC=C(C=C4)C(F)(F)F.Cl |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of Benzamide, N-((2,3-dihydro-1-methyl-5-(3-thienyl)-1H-1,4-benzodiazepin-2-yl)methyl)-4-(trifluoromethyl)-, monohydrochloride typically involves multiple steps, including the formation of the benzodiazepine core, the introduction of the thienyl group, and the addition of the trifluoromethyl group. Common reagents and conditions used in these reactions may include:

Formation of the Benzodiazepine Core: This step often involves the condensation of an o-phenylenediamine with a suitable aldehyde or ketone under acidic or basic conditions.

Introduction of the Thienyl Group: The thienyl group can be introduced through a nucleophilic substitution reaction, where a thienyl halide reacts with the benzodiazepine intermediate.

Addition of the Trifluoromethyl Group: The trifluoromethyl group is typically introduced using reagents such as trifluoromethyl iodide or trifluoromethyl sulfonate under specific conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This may include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Analyse Chemischer Reaktionen

Types of Reactions

Benzamide, N-((2,3-dihydro-1-methyl-5-(3-thienyl)-1H-1,4-benzodiazepin-2-yl)methyl)-4-(trifluoromethyl)-, monohydrochloride can undergo various chemical reactions, including:

Oxidation: This compound may be susceptible to oxidation reactions, particularly at the thienyl group or the benzodiazepine core.

Reduction: Reduction reactions may target the carbonyl group in the benzamide moiety or the benzodiazepine ring.

Substitution: Nucleophilic or electrophilic substitution reactions can occur at various positions on the molecule, depending on the reagents and conditions used.

Common Reagents and Conditions

Common reagents used in these reactions may include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and various nucleophiles or electrophiles for substitution reactions.

Major Products Formed

The major products formed from these reactions will depend on the specific reaction conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce alcohols or amines.

Wissenschaftliche Forschungsanwendungen

Chemistry: As a complex organic molecule, it can be used in studies of reaction mechanisms, synthetic methodologies, and structure-activity relationships.

Biology: Its potential biological activity makes it a candidate for studies on receptor binding, enzyme inhibition, and cellular signaling pathways.

Medicine: Given its benzodiazepine core, it may be investigated for its potential therapeutic effects on neurological disorders, anxiety, and insomnia.

Industry: The compound’s unique properties may make it useful in the development of new materials, pharmaceuticals, or agrochemicals.

Wirkmechanismus

The mechanism of action of Benzamide, N-((2,3-dihydro-1-methyl-5-(3-thienyl)-1H-1,4-benzodiazepin-2-yl)methyl)-4-(trifluoromethyl)-, monohydrochloride likely involves interaction with specific molecular targets, such as:

GABA Receptors: Benzodiazepines are known to enhance the effect of the neurotransmitter gamma-aminobutyric acid (GABA) at the GABA-A receptor, leading to sedative and anxiolytic effects.

Ion Channels: The compound may modulate ion channels, affecting neuronal excitability and synaptic transmission.

Enzymes: It may inhibit or activate specific enzymes involved in neurotransmitter metabolism or signal transduction pathways.

Vergleich Mit ähnlichen Verbindungen

Structural Analogs

Benzodiazepine-Linked Benzamides

- Compound 84671-55-6: A closely related analog lacking the 4-(trifluoromethyl) group (CAS: 84671-55-6).

2.1.2. Nilotinib Hydrochloride Monohydrate

- Structure: 4-Methyl-N-[3-(4-methyl-1H-imidazol-1-yl)-5-(trifluoromethyl)phenyl]-3-[(4-pyridin-3-ylpyrimidin-2-yl)amino]benzamide hydrochloride monohydrate .

- Comparison : Shares the trifluoromethyl-benzamide motif but incorporates additional heterocyclic substituents. Nilotinib is a kinase inhibitor used in cancer therapy, highlighting the role of CF3 in enhancing target affinity and pharmacokinetics.

Trifluoromethyl-Substituted Benzamides in Agrochemicals

- Flutolanil (N-(3-(1-Methylethoxy)phenyl)-2-(trifluoromethyl)benzamide) : A fungicide with a 2-CF3 group. Unlike the target compound, flutolanil’s isopropoxy phenyl group directs its use in agriculture rather than CNS applications .

Enzyme-Targeting Benzamides

- PCAF HAT Inhibitors: Compounds such as 2-tetradecanoylamino-1-(3-carboxyphenyl)benzamide (79% inhibition at 100 μM) demonstrate that acylated amino groups at the 2-position enhance histone acetyltransferase (HAT) inhibition. The target compound’s 4-CF3 group may similarly modulate enzyme interactions, though its activity remains uncharacterized .

Table 1: Comparative Analysis of Key Benzamide Derivatives

Key Research Findings

- Role of Trifluoromethyl Groups : CF3 substitution enhances binding to hydrophobic pockets in enzymes or receptors, as seen in nilotinib and flutolanil .

- Metabolic Stability: CF3-containing benzamides like nilotinib exhibit prolonged half-lives compared to non-fluorinated analogs, a trait likely shared by the target compound .

Biologische Aktivität

Benzamide derivatives have garnered significant attention in medicinal chemistry due to their diverse biological activities, including anti-anxiety, anti-depressant, and anti-cancer properties. The compound in focus, Benzamide, N-((2,3-dihydro-1-methyl-5-(3-thienyl)-1H-1,4-benzodiazepin-2-yl)methyl)-4-(trifluoromethyl)-, monohydrochloride (CAS No. 84671-54-5), is a notable member of this class. This article explores its biological activity, including pharmacological effects, mechanisms of action, and relevant case studies.

| Property | Value |

|---|---|

| Molecular Formula | C23H21ClF3N3OS |

| Molecular Weight | 479.946 g/mol |

| Boiling Point | 574.4 °C |

| Flash Point | 301.2 °C |

| LogP | 5.546 |

Benzodiazepines typically exert their effects by modulating the GABA_A receptor system in the central nervous system (CNS). This compound likely follows a similar mechanism:

- GABA_A Receptor Modulation : Enhances the inhibitory effects of GABA neurotransmitters, leading to anxiolytic and sedative properties.

- Serotonin Receptor Interaction : Potential interaction with serotonin receptors may contribute to mood stabilization and anxiolytic effects.

- Antitumor Activity : Some benzamide derivatives have shown promise in inhibiting tumor cell proliferation through various pathways, including apoptosis induction and cell cycle arrest.

Anxiolytic Effects

Research has indicated that compounds similar to this benzamide exhibit significant anxiolytic effects in animal models. For instance, a study demonstrated that administration of a related compound resulted in reduced anxiety-like behavior in rodents subjected to stress tests (e.g., elevated plus maze) .

Anticancer Properties

In vitro studies have shown that benzamide derivatives can inhibit the growth of various cancer cell lines. A notable study reported that a structurally similar compound induced apoptosis in human cancer cells by activating caspase pathways and downregulating anti-apoptotic proteins .

Case Studies

-

Case Study on Anxiety Disorders :

- A clinical trial involving patients with generalized anxiety disorder (GAD) tested a related benzamide derivative. Results indicated a significant reduction in anxiety scores compared to placebo after four weeks of treatment.

- Case Study on Cancer Treatment :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.